![molecular formula C8H6BrF3O2 B1524652 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene CAS No. 1049730-84-8](/img/structure/B1524652.png)
1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is a chemical compound . When treated with lithium diisopropylamide (LIDA) at -100°C, it produces 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction yields 5-bromo-2-(trifluoromethoxy)phenyllithium. When the reaction temperature is raised to -75°C, lithium bromide is eliminated, resulting in the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is C8H6BrF3O2 . The InChI code is 1S/C8H6BrF3O2/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis
1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 271.03 . The density is 1.622 g/mL at 25 °C . The boiling point is 217.8±40.0 °C at 760 mmHg .Scientific Research Applications
Synthetic Chemistry
1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene serves as a pivotal intermediate in the synthesis of various complex molecules due to its reactive bromine atom, which facilitates further functionalization. For example, it has been utilized in the total synthesis of biologically active, naturally occurring compounds, where its role is critical in forming complex structures through subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions (Akbaba et al., 2010).
Material Science
In material science, this compound has been explored for its potential in creating new materials with unique properties. For instance, its use in the synthesis of pillar[5]arenes demonstrates its versatility in forming macrocyclic structures, which are of interest for their host-guest chemistry and potential applications in molecular recognition and sensing (Kou et al., 2010).
Organic Electronics
The compound's role extends into the development of organic electronics, where it is used in the synthesis of intermediates for organic semiconductors. The electron-withdrawing trifluoromethoxy group influences the electronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Schlosser & Castagnetti, 2001).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene are utilized in the synthesis of complex molecules with potential therapeutic applications. Its incorporation into larger molecules can influence their pharmacokinetic and pharmacodynamic properties, thereby enhancing their efficacy and specificity for targeted biological pathways (Kiss et al., 2019).
Environmental Chemistry
This compound is also significant in environmental chemistry, where its transformations and reactivity can be studied to understand the fate of similar organofluorine compounds in the environment. The study of its reactions can provide insights into the degradation pathways and environmental persistence of fluorinated organic compounds, which are of concern due to their potential bioaccumulation and toxicity (Marrec et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLVTLBFKKRXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697088 | |
Record name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |
CAS RN |
1049730-84-8 | |
Record name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.